molecular formula C16H23N3O B14725257 Isonicotinic acid, p-menth-3-ylidenehydrazide CAS No. 13143-66-3

Isonicotinic acid, p-menth-3-ylidenehydrazide

Cat. No.: B14725257
CAS No.: 13143-66-3
M. Wt: 273.37 g/mol
InChI Key: SFMCVPPPWYHUBS-OBGWFSINSA-N
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Description

Isonicotinic acid, p-menth-3-ylidenehydrazide is a chemical compound with the molecular formula C16H23N3O. It is a derivative of isonicotinic acid and is known for its diverse applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isonicotinic acid, p-menth-3-ylidenehydrazide typically involves the reaction of isonicotinic acid hydrazide with p-menth-3-one. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free methods and mechanochemical synthesis have been explored to reduce environmental impact and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

Isonicotinic acid, p-menth-3-ylidenehydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, isonicotinic acid, p-menth-3-ylidenehydrazide is used as a building block for the synthesis of more complex molecules. It is also employed in the preparation of metal-organic frameworks (MOFs) and coordination polymers .

Biology

The compound has shown potential in biological applications, including antimicrobial and antifungal activities. It is being investigated for its ability to inhibit the growth of various bacterial and fungal strains .

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as anti-tuberculosis agents. The compound’s structure allows for modifications that can enhance its efficacy against Mycobacterium tuberculosis .

Industry

Industrially, the compound is used in the production of catalysts for organic reactions. It is also employed in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of isonicotinic acid, p-menth-3-ylidenehydrazide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits the synthesis of mycolic acids, which are essential components of the bacterial cell wall. This inhibition leads to the disruption of cell wall integrity and ultimately the death of the bacterial cell .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isonicotinic acid, p-menth-3-ylidenehydrazide is unique due to its specific structural features that allow for diverse chemical modifications. Its ability to form stable complexes with metals and its potential antimicrobial properties make it a valuable compound in various research and industrial applications .

Properties

CAS No.

13143-66-3

Molecular Formula

C16H23N3O

Molecular Weight

273.37 g/mol

IUPAC Name

N-[(E)-(5-methyl-2-propan-2-ylcyclohexylidene)amino]pyridine-4-carboxamide

InChI

InChI=1S/C16H23N3O/c1-11(2)14-5-4-12(3)10-15(14)18-19-16(20)13-6-8-17-9-7-13/h6-9,11-12,14H,4-5,10H2,1-3H3,(H,19,20)/b18-15+

InChI Key

SFMCVPPPWYHUBS-OBGWFSINSA-N

Isomeric SMILES

CC1CCC(/C(=N/NC(=O)C2=CC=NC=C2)/C1)C(C)C

Canonical SMILES

CC1CCC(C(=NNC(=O)C2=CC=NC=C2)C1)C(C)C

Origin of Product

United States

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